(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Overview
Description
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15N5O5S2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activities
A primary application of this compound is in the synthesis of antibacterial agents. Research by Tsubouchi et al. (1994) and Tsubouchi & Ishikawa (1995) demonstrated the synthesis of 2-oxaisocephems containing this compound, exhibiting potent antibacterial activities, particularly against gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Structural Elucidation and Characterization
The structure of various derivatives of this compound has been a focus area, particularly in the context of impurities in drug synthesis. Rao et al. (2006, 2007) have conducted studies that involve isolation and characterization of impurities in Cefdinir, a drug related to this compound, contributing significantly to the understanding of its structural aspects (Rao et al., 2006); (Rao et al., 2007).
Synthesis of Novel Compounds
Deng Fu-li (2007) and Yuan Zhe-dong (2007) explored the synthesis of new derivatives of this compound, providing insights into potential new applications in medicinal chemistry and drug design (Deng Fu-li, 2007); (Yuan Zhe-dong, 2007).
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h4,6,8,11H,2-3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t6?,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGOCSOUCFSBO-UNNJBKMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(CCS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(CCS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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